1-(3-bromo-4-fluorophenyl)cyclopropane-1-carboxylic acid
Description
1-(3-Bromo-4-fluorophenyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative featuring a bromine atom at the meta position and a fluorine atom at the para position on the phenyl ring. Its molecular formula is C₁₀H₈BrFO₂, with a molecular weight of 273.07 g/mol. The compound’s unique structure—combining electron-withdrawing halogens (Br, F) with a strained cyclopropane ring—confers distinct chemical reactivity and biological activity. It is widely used as a precursor in pharmaceutical synthesis, particularly in developing anti-inflammatory and anticancer agents .
Properties
CAS No. |
1314789-80-4 |
|---|---|
Molecular Formula |
C10H8BrFO2 |
Molecular Weight |
259.07 g/mol |
IUPAC Name |
1-(3-bromo-4-fluorophenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H8BrFO2/c11-7-5-6(1-2-8(7)12)10(3-4-10)9(13)14/h1-2,5H,3-4H2,(H,13,14) |
InChI Key |
HRZSVSXYCYMFEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C2=CC(=C(C=C2)F)Br)C(=O)O |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(3-bromo-4-fluorophenyl)cyclopropane-1-carboxylic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-4-fluorobenzene and cyclopropane derivatives.
Cyclopropanation: The cyclopropane ring is introduced through a cyclopropanation reaction, often using diazo compounds or Simmons-Smith reagents.
Carboxylation: The carboxylic acid group is introduced via carboxylation reactions, such as the carbonation of organometallic intermediates.
Purification: The final product is purified using techniques like recrystallization or chromatography to achieve the desired purity.
Industrial production methods may involve optimization of these steps to enhance yield and reduce costs, often employing continuous flow processes and advanced catalytic systems.
Chemical Reactions Analysis
1-(3-Bromo-4-fluorophenyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The carboxylic acid group can be reduced to alcohols or oxidized to other functional groups under appropriate conditions.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by various aryl or alkyl groups using palladium catalysts.
Common reagents used in these reactions include organometallic reagents, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Bromo-4-fluorophenyl)cyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into its potential therapeutic effects, including anti-inflammatory and anticancer properties, is ongoing.
Mechanism of Action
The mechanism by which 1-(3-bromo-4-fluorophenyl)cyclopropane-1-carboxylic acid exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s properties are best understood through comparisons with analogues differing in halogen substituents, functional groups, or ring systems. Below is a systematic analysis:
Halogen Substituent Variations
Positional Isomerism of Halogens
| Compound Name | Structural Differences | Key Findings |
|---|---|---|
| 1-(4-Bromo-3-fluorophenyl)cyclopropane-1-carboxylic acid | Bromine (para), fluorine (meta) | Exhibits reduced anticancer potency compared to the 3-bromo-4-fluoro isomer due to altered electronic effects and steric interactions . |
| 1-(3-Chloro-4-fluorophenyl)cyclopropane-1-carboxylic acid | Chlorine (meta) instead of bromine | Lower antimicrobial activity due to chlorine’s weaker electronegativity and smaller atomic radius, reducing halogen bonding efficiency . |
| 1-(3-Iodo-4-fluorophenyl)cyclopropane-1-carboxylic acid | Iodine (meta) instead of bromine | Larger atomic size of iodine increases steric hindrance, potentially improving metabolic stability but reducing solubility . |
Halogen Type and Electronic Effects
| Compound Name | Structural Differences | Key Findings |
|---|---|---|
| 1-(3-Bromo-2-methylphenyl)cyclopropane-1-carboxylic acid | Methyl group at position 2 | Methyl’s electron-donating effect reduces ring electron deficiency, lowering reactivity in cross-coupling reactions compared to the 3-bromo-4-fluoro analogue . |
| 1-(4-Bromo-3-methoxyphenyl)cyclopropane-1-carboxylic acid | Methoxy (electron-donating) at position 3 | Methoxy group enhances solubility but decreases electrophilicity, reducing suitability for nucleophilic substitution reactions . |
Functional Group Modifications
| Compound Name | Structural Differences | Key Findings |
|---|---|---|
| 1-(3-Bromo-4-fluorophenyl)cyclopropane-1-carboxamide | Carboxylic acid replaced with amide | Enhanced selectivity in enzyme inhibition due to improved hydrogen-bonding capacity, but reduced metabolic stability . |
| Methyl 1-(3-bromo-4-fluorophenyl)cyclopropane-1-carboxylate | Carboxylic acid esterified | Increased lipophilicity improves membrane permeability but diminishes ionic interactions in biological systems . |
Ring System Variations
| Compound Name | Structural Differences | Key Findings |
|---|---|---|
| 1-(3-Bromo-4-fluorophenyl)cyclobutane-1-carboxylic acid | Cyclobutane ring instead of cyclopropane | Reduced ring strain decreases chemical reactivity but improves thermal stability . |
| 1-(3-Bromo-4-fluorobenzyl)cyclopropane-1-carboxylic acid | Benzyl group instead of phenyl | Altered electronic properties due to methylene spacer, leading to varied biological target interactions . |
Key Research Findings
- Anticancer Activity : The 3-bromo-4-fluoro substitution pattern shows superior cytotoxicity (IC₅₀ = 2.1 μM against HeLa cells) compared to para-bromo (IC₅₀ = 5.8 μM) and chloro-substituted analogues (IC₅₀ = 8.3 μM) .
- Enzyme Inhibition : The carboxylic acid group is critical for binding to COX-2 (cyclooxygenase-2), with a Ki value of 0.45 μM, whereas the amide derivative shows higher selectivity but lower affinity (Ki = 1.2 μM) .
- Synthetic Utility : The compound serves as a versatile intermediate in Suzuki-Miyaura cross-coupling reactions, achieving yields >85% with Pd(PPh₃)₄ catalysis, outperforming methoxy- or methyl-substituted analogues .
Biological Activity
1-(3-Bromo-4-fluorophenyl)cyclopropane-1-carboxylic acid is an organic compound with a unique molecular structure characterized by a cyclopropane ring, a carboxylic acid functional group, and a phenyl ring substituted with bromine and fluorine atoms. Its molecular formula is C10H8BrFO2, and it has garnered attention in medicinal chemistry due to its potential biological activities.
Chemical Structure and Properties
The compound's structural features contribute to its reactivity and biological activity. The presence of halogen atoms (bromine and fluorine) on the phenyl ring enhances its interactions with biological targets, making it a subject of interest in drug discovery and development.
| Property | Value |
|---|---|
| Molecular Formula | C10H8BrFO2 |
| Molecular Weight | 259.07 g/mol |
| Functional Groups | Carboxylic acid |
| Halogen Substituents | Bromine, Fluorine |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. These interactions can modulate enzyme activity or receptor function, leading to various pharmacological effects. The compound's unique structure allows it to bind effectively to these targets, potentially influencing pathways involved in inflammation, cancer progression, and other diseases.
Biological Activity Studies
Several studies have explored the biological activity of this compound, focusing on its potential therapeutic applications:
- Anticancer Activity : Preliminary research indicates that this compound may exhibit anticancer properties by inducing apoptosis in cancer cell lines. For instance, studies have shown that compounds with similar structures can arrest the cell cycle and induce apoptosis in MCF-7 breast cancer cells, suggesting a potential role for this compound in cancer therapy .
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific kinases involved in cancer progression. In vitro assays have demonstrated that related compounds can effectively inhibit Aurora A kinase, leading to cell cycle arrest . This highlights the potential of this compound as a lead compound for further development in cancer therapeutics.
Case Study 1: Anticancer Properties
In a study examining the effects of halogenated compounds on cancer cells, researchers found that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to the induction of apoptosis and modulation of cell cycle progression.
Case Study 2: Enzyme Interaction
Another study focused on the interactions between this compound and key enzymes involved in metabolic pathways. The results indicated that the compound could serve as an inhibitor for certain enzymes, which could be beneficial in controlling metabolic disorders or diseases related to enzyme dysregulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
